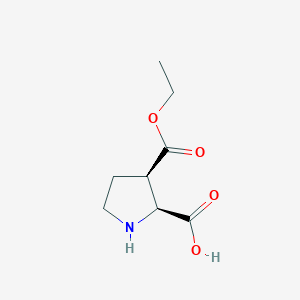

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid

Description

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring an ethoxycarbonyl substituent at the C3 position and a carboxylic acid group at C2. and Hubei Changhua Pharmchem Co., Ltd. . Its stereochemistry and functional groups suggest utility in asymmetric catalysis and medicinal chemistry, though specific applications require further investigation.

Properties

IUPAC Name |

(2S,3R)-3-ethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-2-13-8(12)5-3-4-9-6(5)7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11)/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUCURGOLKRMOT-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCN[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by consecutive reactions of O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to form 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and subsequent oxazolidinone ring opening .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organocatalysis has emerged as an important tool for the synthesis of pyrrolidine derivatives, providing a green chemistry approach that enhances synthetic efficiency and reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyrrolidine derivatives .

Scientific Research Applications

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and the biological system in which it is studied. The exact molecular targets and pathways involved can vary, but they often include key enzymes or receptors that play a role in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the C3 and C5 positions, which influence their physicochemical properties and biological activities:

Physicochemical Properties

- Melting Points: (2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid: 191°C . (2S,3R,4R,5R)-Trihydroxy analog: Decomposes at ~176°C (449 K) .

Optical Activity :

- Solubility: Hydroxyl-rich analogs (e.g., trihydroxy derivative) are highly polar and water-soluble . Ethoxycarbonyl and phenyl derivatives may exhibit lower aqueous solubility, favoring organic solvents like ethanol or DCM .

Key Research Findings and Implications

- Hydrogen Bonding Networks : The trihydroxyproline derivative forms five hydrogen bonds per molecule, enhancing stability and enzyme-binding affinity . This contrasts with the ethoxycarbonyl analog, where the ester group may participate in hydrophobic interactions.

- Stereochemical Impact: The (2S,3R) configuration in all analogs ensures compatibility with biological systems, mimicking natural amino acids like proline .

- Commercial Viability : The ethoxycarbonyl compound is widely available from suppliers, underscoring its industrial relevance .

Biological Activity

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of pyrrolidine-2-carboxylic acids, which are known for their diverse pharmacological properties, including their role as precursors in the synthesis of bioactive molecules.

- Molecular Formula : C₇H₁₃NO₄

- Molecular Weight : 173.19 g/mol

- IUPAC Name : (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid

Research indicates that compounds similar to (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid exhibit significant interactions with ionotropic glutamate receptors (iGluRs), particularly NMDA receptors. These receptors are critical in synaptic plasticity and memory function, making them important targets for neuropharmacological interventions .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has shown that modifications to the pyrrolidine scaffold can enhance selectivity and potency towards specific receptor subtypes. For instance, the introduction of substituents at the 5'-position of the pyrrolidine ring has been associated with increased NMDA receptor antagonism, with IC₅₀ values reported as low as 200 nM .

Pain Management

Recent patents have highlighted the dual activity of new pyrrolidine derivatives targeting voltage-gated calcium channels (VGCC) and μ-opioid receptors. These compounds may provide a novel approach to pain management by modulating calcium influx and opioid signaling pathways .

Neuroprotective Effects

Studies suggest that pyrrolidine derivatives can offer neuroprotective effects by mitigating excitotoxicity associated with excessive glutamate signaling. This property is particularly relevant in conditions such as stroke and neurodegenerative diseases .

Study on NMDA Receptor Antagonism

In a study focused on NMDA receptor antagonists, several analogs of (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid were synthesized and evaluated for their biological activity. The results demonstrated that certain modifications led to improved receptor selectivity and reduced cytotoxicity in neuronal cell lines .

Pain Relief Efficacy

A clinical evaluation involving a new formulation containing (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid was conducted on patients with chronic pain conditions. The findings indicated significant reductions in pain scores compared to baseline measurements, suggesting its efficacy as a therapeutic agent in pain management .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₄ |

| Molecular Weight | 173.19 g/mol |

| NMDA Receptor IC₅₀ | ≤ 200 nM |

| Pain Relief Efficacy | Significant reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.